An In-depth Technical Guide to the Physical Properties of 1-Propanone, 1-(1-cyclohexen-1-yl)-
An In-depth Technical Guide to the Physical Properties of 1-Propanone, 1-(1-cyclohexen-1-yl)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the organic compound 1-Propanone, 1-(1-cyclohexen-1-yl)-, a molecule of interest in various chemical research domains. This document collates available data, outlines detailed experimental protocols for property determination, and presents logical workflows for its synthesis and characterization.
Core Physical and Chemical Data
1-Propanone, 1-(1-cyclohexen-1-yl)-, also known as 1-(cyclohex-1-en-1-yl)propan-1-one, is an α,β-unsaturated ketone. Its fundamental identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1655-03-4 | [1][2] |
| Molecular Formula | C₉H₁₄O | [1][2] |
| Molecular Weight | 138.21 g/mol | [1] |
| IUPAC Name | 1-(cyclohex-1-en-1-yl)propan-1-one | [1] |
| Calculated Boiling Point | 487.55 K (214.4 °C) | |
| Kovats Retention Index | 1620 (Standard Polar) | [1] |
Experimental Protocols
Precise experimental determination of physical properties is crucial for the accurate characterization of a compound. The following sections detail standard laboratory procedures for measuring the key physical properties of liquid organic compounds like 1-Propanone, 1-(1-cyclohexen-1-yl)-.
Synthesis of 1-Propanone, 1-(1-cyclohexen-1-yl)- via Enamine Acylation
A plausible synthetic route to 1-Propanone, 1-(1-cyclohexen-1-yl)- involves the acylation of an enamine derived from cyclohexanone. This method provides good regioselectivity for acylation at the α-position.
Materials:
-
Cyclohexanone
-
Morpholine
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Propionyl chloride
-
Triethylamine
-
Diethyl ether (or other suitable solvent)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Formation of 1-Morpholino-1-cyclohexene (Enamine). [3]
-
A solution of cyclohexanone (1.50 moles), morpholine (1.80 moles), and a catalytic amount of p-toluenesulfonic acid (1.5 g) in toluene (300 ml) is heated to reflux in a round-bottomed flask equipped with a Dean-Stark apparatus to remove the water formed during the reaction.[3]
-
The reaction is monitored until the theoretical amount of water is collected (approximately 4-5 hours).[3]
-
The toluene is then removed by distillation at atmospheric pressure.[3]
-
The resulting 1-morpholino-1-cyclohexene is purified by vacuum distillation, collected as a colorless liquid.[3]
Step 2: Acylation of the Enamine.
-
The purified 1-morpholino-1-cyclohexene is dissolved in a dry, aprotic solvent such as diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
Propionyl chloride is added dropwise to the cooled solution with stirring. An equivalent of triethylamine may be added to neutralize the HCl generated during the reaction.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
Step 3: Hydrolysis and Work-up.
-
The reaction mixture is then hydrolyzed by the addition of an aqueous solution of hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, 1-Propanone, 1-(1-cyclohexen-1-yl)-, is then purified by vacuum distillation.
Determination of Boiling Point[4][5][6]
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Thiele tube or other suitable heating apparatus (e.g., sand bath with a stirrer)
-
Thermometer
-
Small test tube or vial
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Mineral oil or other suitable heating bath fluid
Procedure:
-
A small amount of the liquid sample (approximately 0.5 mL) is placed in the small test tube.[4]
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.[4]
-
The test tube is attached to a thermometer using a rubber band.[4]
-
The assembly is immersed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.[4]
-
The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4]
-
The heat is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[4]
Determination of Density[7][8][9][10]
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance
-
Water bath for temperature control
-
Thermometer
Procedure (using a pycnometer for high accuracy):
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.
-
The pycnometer is emptied, dried, and then filled with the liquid sample at the same temperature.
-
The pycnometer is weighed again to determine the mass of the sample.
-
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index[11][12][13]
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Solvent for cleaning (e.g., ethanol or acetone)
-
Soft tissue paper
Procedure:
-
The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).[5]
-
The prisms of the refractometer are cleaned with a suitable solvent and dried with a soft tissue.[6]
-
A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.[6]
-
The prisms are closed and locked.
-
The light source is adjusted to illuminate the prisms.
-
While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[5][6]
-
If color fringes are observed, the dispersion compensator is adjusted to eliminate them.[6]
-
The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the study of 1-Propanone, 1-(1-cyclohexen-1-yl)-.
Caption: Synthetic workflow for 1-Propanone, 1-(1-cyclohexen-1-yl)-.
Caption: Experimental workflow for physical property determination.
References
- 1. 1-Propanone, 1-(1-cyclohexen-1-yl)- | C9H14O | CID 573011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Propanone, 1-(1-cyclohexen-1-yl)- [webbook.nist.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. davjalandhar.com [davjalandhar.com]
